(3,5-Difluorophenyl)thiourea
Overview
Description
“(3,5-Difluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6F2N2S. It has a molecular weight of 188.20 g/mol .
Molecular Structure Analysis
The molecular structure of “(3,5-Difluorophenyl)thiourea” consists of a thiourea group (NHCSNH2) attached to a phenyl ring with two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) .
Physical And Chemical Properties Analysis
“(3,5-Difluorophenyl)thiourea” is a solid powder with a melting point of 146-148°C . It has a molecular weight of 188.20 g/mol .
Scientific Research Applications
- (3,5-DFPT) has demonstrated antibacterial activity against various pathogens. Researchers have explored its potential as an antimicrobial agent, particularly in combating drug-resistant bacteria. Mechanistic studies reveal interactions with bacterial cell membranes and enzymes, making it a promising candidate for novel antibiotics .
- As an antioxidant, (3,5-DFPT) scavenges free radicals and protects cells from oxidative damage. Its unique structure contributes to efficient radical trapping, which may have implications for preventing oxidative stress-related diseases .
- Studies suggest that (3,5-DFPT) exhibits cytotoxic effects against cancer cells. It interferes with cell division, induces apoptosis, and modulates key signaling pathways. Researchers are investigating its use as an adjunct in cancer therapy .
- (3,5-DFPT) has shown promise as an anti-inflammatory agent. It suppresses pro-inflammatory cytokines and inhibits inflammatory pathways. This property could be relevant in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
- Recent research highlights (3,5-DFPT) as a potential neuroprotective compound. It interacts with amyloid-beta peptides, reducing their aggregation and toxicity. This suggests a role in Alzheimer’s disease prevention or management .
- (3,5-DFPT) has been investigated for its antimalarial activity. It disrupts the growth of Plasmodium parasites, which cause malaria. This finding opens avenues for novel antimalarial drug development .
Antibacterial Properties
Antioxidant Effects
Anticancer Potential
Anti-Inflammatory Activity
Anti-Alzheimer’s Properties
Antimalarial Effects
Mechanism of Action
Target of Action
Thiourea and its derivatives, including (3,5-Difluorophenyl)thiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms, potentially leading to their diverse biological effects .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Difluorophenyl)thiourea. For instance, a study on thiourea derivatives acting as functional monomers of As (III) molecular imprinted polymers found that the optimal solvent was toluene and the bindings were more favorable at pH 7.5 in aqueous solution .
Safety and Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWFHUGMKRYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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